2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine
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Overview
Description
2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring bonded to a piperidine moiety through an ether linkage
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , and piperidine derivatives have been used in the design of drugs for more than twenty classes of pharmaceuticals .
Mode of Action
Similar compounds have been shown to interact with their targets and cause changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Similar compounds have been shown to have a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves a multi-step process. One common method starts with the preparation of the piperidine derivative, 1-(2-methylbenzoyl)piperidine, which is then reacted with a pyrimidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1-(2-methylbenzoyl)piperidine: A precursor in the synthesis of the target compound.
2-amino-4-(1-piperidine)pyridine: Another piperidine-pyrimidine derivative with similar structural features.
Uniqueness
2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine is unique due to its specific combination of a piperidine and pyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2-methylphenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-6-2-3-8-15(13)16(21)20-11-4-7-14(12-20)22-17-18-9-5-10-19-17/h2-3,5-6,8-10,14H,4,7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRFZMDUUCLSOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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